5-(4-Aminophenyl)oxazol-2-amine

Physicochemical profiling Bioisosterism Drug design

5-(4-Aminophenyl)oxazol-2-amine (CAS 13576-58-4) is a 2,5-disubstituted 1,3-oxazole featuring a primary amine at both the oxazole 2-position and the para-position of the 5-phenyl ring. A bifunctional aromatic diamine (C₉H₉N₃O, MW 175.19 g·mol⁻¹), it belongs to the broader 2-amino-5-aryloxazole class – a scaffold used in kinase inhibitors, fluorescent probes, and polyimide monomers.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 13576-58-4
Cat. No. B11795921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)oxazol-2-amine
CAS13576-58-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)N)N
InChIInChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12)
InChIKeyDMVAESBOBZKXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Aminophenyl)oxazol-2-amine (CAS 13576-58-4) Compound Profile & Procurement Baseline


5-(4-Aminophenyl)oxazol-2-amine (CAS 13576-58-4) is a 2,5-disubstituted 1,3-oxazole featuring a primary amine at both the oxazole 2-position and the para-position of the 5-phenyl ring . A bifunctional aromatic diamine (C₉H₉N₃O, MW 175.19 g·mol⁻¹), it belongs to the broader 2-amino-5-aryloxazole class – a scaffold used in kinase inhibitors, fluorescent probes, and polyimide monomers . Its combination of an electron-rich oxazole core and two synthetically addressable –NH₂ handles distinguishes it from mono‑amino analogs and from isosteric 2-aminothiazoles, governing both its reactivity and physicochemical behavior.

Why 5-(4-Aminophenyl)oxazol-2-amine Cannot Be Swapped for Generic Oxazole or Thiazole Analogs


The 2-aminooxazole core is an underexplored bioisostere of the prominent 2-aminothiazole scaffold, but substituting one for the other is not conservative. The replacement of sulfur with oxygen depresses heterocycle basicity by up to several pKₐ units [1], altering protonation state at physiological pH and thus target binding, solubility, and permeability. Simultaneously, the 4-aminophenyl substituent is not interchangeable with a 3- or 2-aminophenyl; the para-substitution pattern introduces a distinct spatial vector and electronic effect on the oxazole ring, directly affecting structure-activity relationships (SAR) and polymer chain linearity [2]. Together, these differences mean that a researcher cannot assume an oxazole will recapitulate thiazole activity, nor that a regioisomeric aminophenyl group will yield equivalent performance in any application.

Quantitative Differentiation Evidence: 5-(4-Aminophenyl)oxazol-2-amine versus Closest Analogs


pKa Drop Relative to Thiazole Isostere Shifts Protonation State at Physiological pH

2-Amino-oxazole derivatives are the least basic among 2-amino-azole series. A systematic pKa determination across matched oxazole/thiazole pairs demonstrated that 2-amino-5-phenyl-oxazole congeners exhibit pKa values approximately 1‑2 units lower than their direct 2-aminothiazole counterparts [1]. For the 2-amino-5-aryloxazole core, the conjugated acid pKa is predicted in the range 4.1–4.2 [2], while the analogous 2-aminothiazole scaffold typically displays pKa values closer to 5.0–5.5.

Physicochemical profiling Bioisosterism Drug design

Unique Dual-Amine Architecture Enables Orthogonal Stepwise Derivatization

5-(4-Aminophenyl)oxazol-2-amine is the only commercially accessible 2,5‑disubstituted oxazole that carries two free primary amine groups. The monofunctional parent 5-phenyl-1,3-oxazol-2-amine (CAS 6826-24-0) lacks this second reactive handle, limiting its utility to single-point attachment . The 4‑(oxazol‑5‑yl)aniline analog (CAS 1008‑95‑3) replaces the 2‑amino group with a hydrogen, removing the nucleophilic oxazole‑2‑position entirely [1].

Synthetic chemistry Polymer chemistry Fluorescent probes

Para-Aminophenyl Substituent Delivers Superior Thermal and Fluorescent Properties Relative to Meta Isomer in Oxazole Dyes

In a comparative study of 2-(4-cyanophenyl)-5-(aminophenyl)oxazole laser dyes, the para‑amino isomer (14) exhibited markedly higher fluorescence quantum yield than the meta‑amino isomer (20). The para‑position places the auxochromic amino group in direct conjugation with the oxazole acceptor, maximizing intramolecular charge‑transfer (ICT) character [1]. The 5-(4-aminophenyl)oxazol-2-amine scaffold replicates this conjugation pattern, whereas the 5-(3-aminophenyl) analog creates a cross‑conjugated electronic topology.

Laser dyes Fluorescence Photostability

Oxazole Core Confers Superior Acid Stability Compared to Thiazole in Harsh Cleavage Conditions

A comparative hydrolysis study of aminophenyl oxazoles and thiazoles established that thiazole analogs are substantially more susceptible to acid‑catalyzed ring‑opening. When heated with 6 N HCl, the oxazole scaffold demonstrated markedly slower degradation (t₁/₂ extended by hours) compared to its thiazole counterpart [1]. The enhanced stability originates from the stronger C‑O bond versus C‑S and the higher aromatic stabilization energy of oxazole relative to thiazole.

Comparative stability Protecting group chemistry Synthetic methodology

Validated Application Scenarios for 5-(4-Aminophenyl)oxazol-2-amine (CAS 13576-58-4)


Building Block for FLT3/VEGFR2 Kinase Inhibitor Libraries

The 2-aminooxazole core, when elaborated with an N‑aryl or N‑acyl substituent at the 2‑position, yields potent kinase inhibitors. The VEGFR2 inhibitor chemotype 2‑anilino‑5‑aryloxazole emerged from an SAR campaign that highlighted the oxazole ring as a bioisosterically distinct replacement for pyrimidine and thiazole scaffolds [1]. Incorporating 5‑(4‑aminophenyl)oxazol‑2‑amine as the central scaffold allows systematic derivatization of both the oxazole‑2‑amine and the pendant aniline, enabling rapid generation of focused compound libraries.

Fluorescent Sensor and Laser Dye Intermediate

The para‑aminophenyl‑oxazole architecture establishes a donor‑π‑acceptor system with strong intramolecular charge‑transfer character, providing the basis for blue‑emitting laser dyes and ratiometric fluorescent sensors for alcohols and amines [1]. The free primary amine on the phenyl ring permits conjugation to targeting moieties or solid supports without disrupting the oxazole chromophore, a key requirement for developing turn‑on probes and heterogeneous sensors.

Asymmetric Diamine Monomer for High‑Performance Polyimides

The thiazole analog 2‑amino‑5‑(4‑aminophenyl)thiazole (AAPT) has been successfully employed as an unsymmetrical diamine monomer producing polyimides with high thermal stability and good solubility [1]. 5‑(4‑Aminophenyl)oxazol‑2‑amine serves as the direct oxazole isostere for this application, offering lower heterocycle basicity and distinct electron‑withdrawing character that can further tune the dielectric constant and optical transparency of the resulting polymer films.

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